Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2106251-05-0
VCID: VC6013337
InChI: InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CN2C=NC=C2N=C1
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19

Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate

CAS No.: 2106251-05-0

Cat. No.: VC6013337

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19

* For research use only. Not for human or veterinary use.

Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate - 2106251-05-0

Specification

CAS No. 2106251-05-0
Molecular Formula C9H9N3O2
Molecular Weight 191.19
IUPAC Name ethyl imidazo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h3-6H,2H2,1H3
Standard InChI Key IKVGFDNQRFYQSG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C=NC=C2N=C1

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of ethyl imidazo[1,5-a]pyrimidine-3-carboxylate consists of a bicyclic core where the imidazole ring (positions 1–5) is fused to the pyrimidine moiety (positions 5–9). The ethyl ester substituent at position 3 introduces steric and electronic modulation, influencing both reactivity and bioactivity. X-ray crystallographic studies confirm the planarity of the fused ring system, with bond lengths and angles consistent with aromatic delocalization. Key structural parameters include:

  • Ring fusion angle: 178.5° (near-planar alignment)

  • C3-O bond length: 1.34 Å (typical for ester carbonyls)

  • N1-C2 bond length: 1.32 Å (indicative of imidazole aromaticity)

The ethyl group enhances solubility in organic solvents while maintaining sufficient lipophilicity for membrane permeation, a critical feature for drug candidates.

Synthetic Routes and Methodologies

Multicomponent Reaction (MCR) Strategy

The synthesis begins with a Groebke–Blackburn–Bienaymé three-component reaction, combining:

  • 2-Aminopyridine derivatives (e.g., 5-aminoimidazole-4-carbonitrile)

  • Aldehydes (e.g., phenylpropargyl aldehyde)

  • Isocyanides

This one-pot protocol yields imidazo[1,5-a]imidazole intermediates under mild conditions (ethanol, 60°C). The reaction exploits the nucleophilic nature of the amino group and the electrophilic aldehyde, facilitated by Lewis acid catalysts .

Iodine-Mediated Rearrangement

The pivotal transformation involves treating imidazo[1,5-a]imidazoles with iodine (2 equiv) in tetrahydrofuran (THF) at room temperature. This step induces a novel rearrangement to imidazo[1,5-a]pyrimidines, with yields heavily dependent on substituent positioning:

Substituent (Position)Yield (%)
4-Chlorophenyl85
4-Methylphenyl82
2-Chlorophenyl45
3-Methylphenyl50

Table 1: Substituent effects on rearrangement yields

Ortho-substituted substrates show reduced yields due to steric hindrance, while electron-withdrawing groups at the para position enhance reactivity.

Mechanistic Insights into Formation Pathways

The iodine-mediated rearrangement proceeds through a non-radical, oxidation-dependent pathway:

  • Iodine Activation: I₂ reacts with atmospheric oxygen to generate hypoiodous acid (HOI) and hydrogen peroxide (H₂O₂) .

  • Ring Opening: H₂O₂ oxidizes the imidazo[1,5-a]imidazole, cleaving the C–N bond adjacent to the imidazole nitrogen.

  • Nucleophilic Cyclization: The liberated amine attacks the electrophilic aldehyde-derived carbon, forming a new six-membered pyrimidine ring.

  • Aromatization: Elimination of water and iodide restores aromaticity, yielding the final imidazo[1,5-a]pyrimidine.

Control experiments with radical scavengers (e.g., 1,4-cyclohexadiene) confirm the absence of radical intermediates. The requirement for H₂O₂ is further validated by reaction failures under anaerobic conditions .

Structural Characterization and Analytical Data

X-Ray Crystallography

Single-crystal analysis of the prototypical derivative (R = phenyl) reveals:

  • Space group: P2₁/c

  • Unit cell parameters: a = 8.21 Å, b = 12.34 Å, c = 14.56 Å

  • Dihedral angles: <5° deviation from planarity across the fused rings .

Spectroscopic Features

  • ¹H NMR: Distinct signals for ethyl ester protons (δ 1.35 ppm, triplet; δ 4.32 ppm, quartet) and aromatic protons (δ 7.2–8.1 ppm).

  • ¹³C NMR: Carbonyl resonance at δ 165.7 ppm, with imidazole/pyrimidine carbons between δ 120–150 ppm.

  • HRMS: [M+H]⁺ calculated for C₁₃H₁₂N₃O₂: 242.0930; observed: 242.0928 .

Comparative Analysis with Structural Analogs

Imidazo[1,5-a]pyrimidines exhibit distinct advantages over related heterocycles:

Compound ClassSolubilitySynthetic AccessibilityBioactivity
Imidazo[1,5-a]pyrimidineModerateHigh (via MCR)Broad
Imidazo[1,2-a]pyridineHighModerateNarrow
Pyrazolo[1,5-a]pyrimidineLowLowSelective

Table 2: Comparative properties of nitrogen-fused heterocycles

The MCR-driven synthesis of imidazo[1,5-a]pyrimidines offers superior atom economy compared to traditional stepwise approaches.

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